N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name:
Vulcanchem
CAS No.:
372083-21-1
VCID:
VC0362375
InChI:
InChI=1S/C16H23N3S/c1-2-3-4-7-10-17-15-14-12-8-5-6-9-13(12)20-16(14)19-11-18-15/h11H,2-10H2,1H3,(H,17,18,19)
SMILES:
CCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1
Molecular Formula:
C16H23N3S
Molecular Weight:
289.4g/mol
N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
CAS No.: 372083-21-1
Main Products
VCID: VC0362375
Molecular Formula: C16H23N3S
Molecular Weight: 289.4g/mol
CAS No. | 372083-21-1 |
---|---|
Product Name | N-Hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
Molecular Formula | C16H23N3S |
Molecular Weight | 289.4g/mol |
IUPAC Name | N-hexyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C16H23N3S/c1-2-3-4-7-10-17-15-14-12-8-5-6-9-13(12)20-16(14)19-11-18-15/h11H,2-10H2,1H3,(H,17,18,19) |
Standard InChIKey | ORUWHFNHRYQNHR-UHFFFAOYSA-N |
SMILES | CCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Canonical SMILES | CCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
PubChem Compound | 1567701 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume